

Application Notes and Protocols for Precise Undercut Control using Pulsed XeF₂ Etching

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Compound of Interest

Compound Name: Xenon difluoride

Cat. No.: B084165

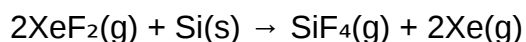
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Xenon difluoride (XeF₂) etching is a dry, isotropic, and highly selective process for etching silicon, making it an invaluable tool in the fabrication of Micro-Electro-Mechanical Systems (MEMS), microfluidic devices, and for the release of delicate structures. The pulsed nature of this technique allows for precise, step-wise removal of silicon, offering exceptional control over the lateral undercut. This document provides detailed application notes and protocols for utilizing pulsed XeF₂ etching to achieve reproducible and controlled undercut profiles.

The etching process is a spontaneous chemical reaction where solid XeF₂ sublimates into a vapor and reacts with silicon to form volatile silicon tetrafluoride (SiF₄) and xenon (Xe) gas.^[1] The basic reaction is:



Key advantages of XeF₂ etching include its high selectivity to a wide range of materials such as silicon dioxide, silicon nitride, photoresist, and many metals, as well as the elimination of stiction problems often associated with wet etching processes.^[2]

Key Parameters and Their Effects

Precise control of the undercut is achieved by manipulating the following parameters:

- **XeF₂ Pressure:** Higher pressure generally leads to a higher etch rate. However, excessively high pressures can make the etch rate less controllable.[\[1\]](#)
- **Pulse Duration:** This is the time the silicon is exposed to XeF₂ vapor in each cycle. Longer durations do not always equate to proportionally larger undercuts as the reaction can become limited by the depletion of reactants and the accumulation of byproducts.
- **Number of Pulses (Cycles):** This is the primary method for controlling the total undercut. The relationship between the number of cycles and the undercut is typically linear under controlled conditions.
- **Exposed Silicon Area (Loading Effect):** The etch rate is dependent on the amount of exposed silicon. Larger exposed areas can lead to a decrease in the etch rate due to higher consumption of the XeF₂ gas.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Data for Pulsed XeF₂ Etching of Silicon

The following tables summarize quantitative data from various sources to provide a baseline for process development.

XeF ₂ Pressure (Torr)	Pulse Duration (s)	Number of Cycles	Etch Rate / Undercut per Cycle	Substrate	Masking Material	Reference
3.0	60	1	~1-2 $\mu\text{m}/\text{min}$ (etch rate)	Silicon	Photoresist, SiO ₂ , Nitride	[2]
3.0	120	1	4-5 μm per pulse	Silicon	Not Specified	[1]
0.565	N/A	N/A	4.1 $\mu\text{m}/\text{min}$ (initial instantaneous)	Si (100)	SiO ₂	[3]
2.23	N/A	N/A	9.18 $\mu\text{m}/\text{min}$ (initial instantaneous)	Si (100)	SiO ₂	[3]
1.2	N/A	N/A	19.5 $\mu\text{m}/\text{min}$ (highest instantaneous)	Silicon	Not Specified	[4][6]

Parameter	Value	Notes	Reference
Typical Etch Rate	1-2 $\mu\text{m}/\text{minute}$	Highly dependent on system and sample.	[2]
Selectivity (Si:SiO ₂)	>1000:1	Excellent for using oxide as a hard mask.	
Selectivity (Si:Photoresist)	High	Photoresist is a suitable mask for many applications.	[2]
Selectivity (Si:Si ₃ N ₄)	High	Nitride is also an effective mask material.	
Selectivity (Si:Aluminum)	High	Allows for etching with metal layers present.	

Experimental Protocols

General Protocol for Pulsed XeF₂ Etching

This protocol provides a general workflow for a typical pulsed XeF₂ etching process. Specific parameters should be optimized based on the desired undercut and the specific equipment being used.

Materials:

- Silicon substrate with patterned mask layer (e.g., SiO₂, Si₃N₄, or photoresist)
- XeF₂ etching system
- Nitrogen (N₂) gas for purging

Procedure:

- Sample Preparation:
 - Ensure the sample is clean and free of organic residues.

- Perform a dehydration bake (e.g., 120°C for 5-10 minutes) immediately before loading to remove any adsorbed water from the surface. This is critical to prevent the formation of HF, which can attack silicon dioxide masks.
- System Preparation:
 - Ensure the XeF₂ source is at room temperature and has sufficient material.
 - Pump down the etch chamber to the base pressure (typically in the mTorr range).
- Pulsed Etching Cycle:
 - Pulse Step: Introduce XeF₂ vapor into the etch chamber to the desired pressure (e.g., 1-4 Torr).
 - Etch Step: Allow the sample to be exposed to the XeF₂ vapor for the specified pulse duration (e.g., 5-60 seconds).
 - Purge Step: Evacuate the chamber to remove the XeF₂ and reaction byproducts (SiF₄ and Xe).
 - Repeat: Repeat the cycle for the desired number of pulses to achieve the target undercut.
- Process Completion:
 - After the final cycle, perform several N₂ purge cycles to ensure all residual XeF₂ is removed from the chamber and the sample.
 - Vent the chamber to atmospheric pressure with N₂ and unload the sample.

Protocol for Precise Undercut Control

This protocol focuses on achieving a specific lateral undercut by calibrating the etch rate per cycle.

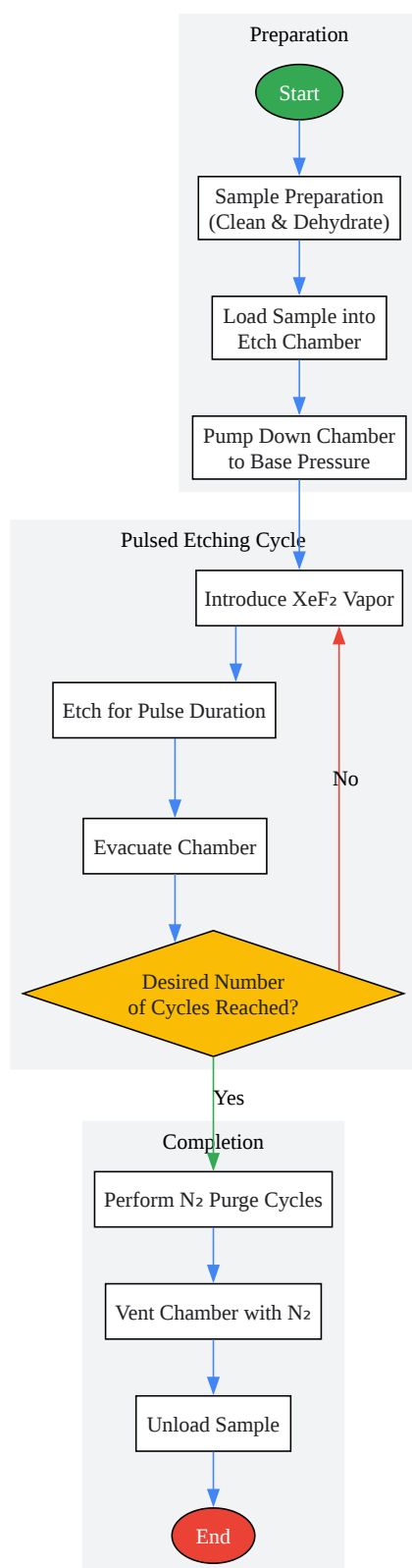
Objective: To determine the undercut per cycle for a specific device geometry and process parameters.

Procedure:

- Calibration Run:
 - Prepare a test sample with the same mask material and geometry as the actual device.
 - Define a set of process parameters (XeF_2 pressure, pulse duration). A good starting point is 3 Torr pressure and a 30-second pulse.
 - Run a small number of cycles (e.g., 5, 10, 15, 20) on different areas of the test wafer or on separate test chips.
 - Measure the lateral undercut for each set of cycles using a scanning electron microscope (SEM).
- Data Analysis:
 - Plot the lateral undercut as a function of the number of cycles.
 - Determine the average undercut per cycle from the slope of the linear portion of the plot.
- Device Etching:
 - Calculate the required number of cycles to achieve the desired undercut on the actual device based on the calibration data.
 - Run the pulsed XeF_2 process on the device for the calculated number of cycles.

Visualizations

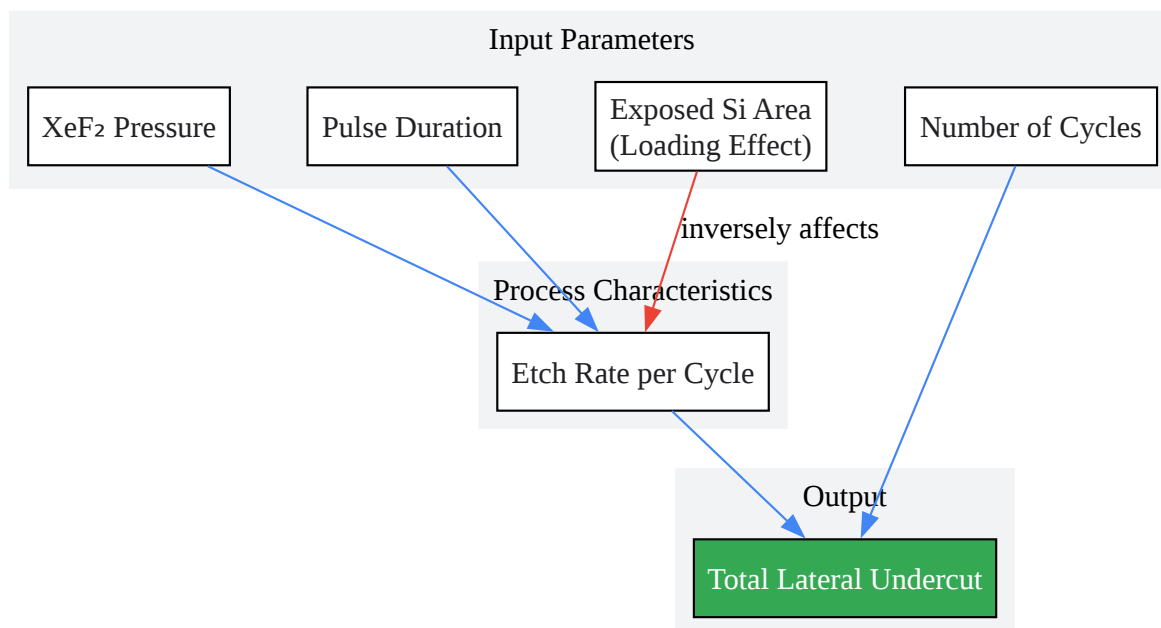
Pulsed XeF_2 Etching Workflow



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Caption: Workflow for pulsed XeF₂ etching.

Logical Relationship of Parameters for Undercut Control



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Caption: Parameters influencing undercut.

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